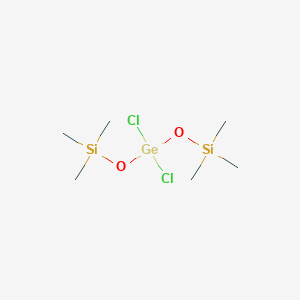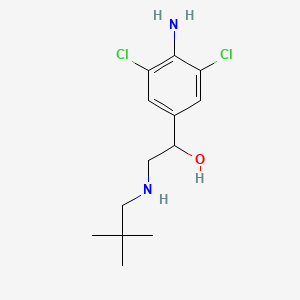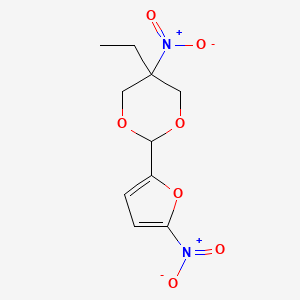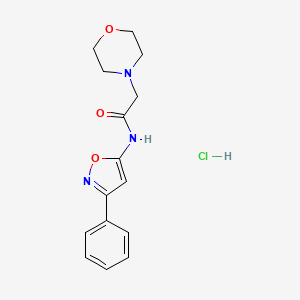
Bucloxic acid sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bucloxic acid sodium is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. It is commonly used to alleviate pain and reduce fever. The compound is a sodium salt form of bucloxic acid, which enhances its solubility and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bucloxic acid sodium can be synthesized through the reaction of bucloxic acid with sodium hydroxide. The process involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature with constant stirring until the reaction is complete .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The reaction mixture is filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals .
Analyse Chemischer Reaktionen
Types of Reactions
Bucloxic acid sodium undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form bucloxic acid and the corresponding salt
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, water
Major Products Formed
Neutralization: Bucloxic acid and sodium chloride.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Bucloxic acid sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management
Industry: Utilized in the formulation of pharmaceutical products and as an additive in various industrial processes
Wirkmechanismus
Bucloxic acid sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diclofenac Sodium: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen Sodium: Known for its long duration of action and effectiveness in treating pain and inflammation.
Ibuprofen Sodium: Widely used for its analgesic and antipyretic effects.
Uniqueness
Bucloxic acid sodium is unique in its specific molecular structure, which provides distinct pharmacokinetic properties such as solubility and bioavailability. Its effectiveness in reducing inflammation and pain, combined with its favorable safety profile, makes it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
32808-52-9 |
|---|---|
Molekularformel |
C16H18ClNaO3 |
Molekulargewicht |
316.75 g/mol |
IUPAC-Name |
sodium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C16H19ClO3.Na/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9H2,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
OFRBVEGXSAGHEW-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Na+] |
Verwandte CAS-Nummern |
32808-51-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)




![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)



